dimethylsilane CAS No. 2169182-97-0](/img/structure/B2417885.png)

[3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

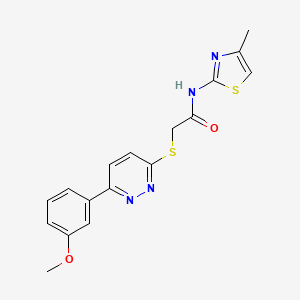

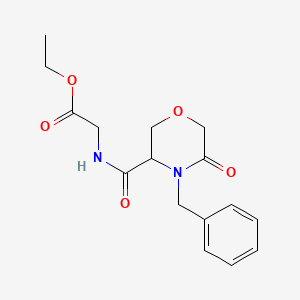

“3-(Bromomethyl)cyclobutoxydimethylsilane” is a bromo silyl ether . It is also known as ((1s,3s)-3- (bromomethyl)cyclobutoxy) (tert-butyl)dimethylsilane .

Molecular Structure Analysis

The Inchi Code for this compound is1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10H,6-8H2,1-5H3/t9-,10+ . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is a colorless to yellow liquid . Its molecular weight is 279.29 g/mol .Scientific Research Applications

Palladium-Catalyzed Cascade Cross Couplings

- The compound [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyl-dimethylsilane was used in palladium-catalyzed intra-intermolecular cascade cross couplings to produce indene analogues and cross-conjugated tetraenes (Demircan, 2014).

Silylene Reactions and Cycloadditions

- A study detailed reactions involving di-tert-butylsilylene, generating various silane compounds through processes like cycloadditions and rearrangements (Ostendorf et al., 1999).

Synthesis of Morpholine Derivatives

- The synthesis of cis-3,5-disubstituted morpholine derivatives using compounds related to the tert-butyl-dimethylsilane group was investigated (D’hooghe et al., 2006).

Chiral Areno-Bridged Metacyclophane

- Research showed the synthesis of chiral areno-bridged [2.4]metacyclophane using bromomethyl and tert-butyl compounds (Akther et al., 2018).

Emission-Tuned Nanoparticles

- A study on the creation of nanoparticles using bromo-phenyl-tri-tert-butyl-phosphine palladium compounds, focusing on fluorescence emission (Fischer et al., 2013).

Palladium(II)-Catalyzed Decomposition

- Research into the decomposition of a (1-diazo-2-oxoalkyl)silane compound catalyzed by palladium(II) chloride demonstrated the formation of unique derivatives (Maas et al., 1994).

Pincer Type Bicyclic Diacyloxy- and Diazaselenuranes

- The synthesis and structural characterization of a new class of pincer type bicyclic compounds were explored, highlighting the role of tert-butyl in these processes (Selvakumar et al., 2011).

Radical Cyclization of Terpenoid Alcohols

- A study on the mechanism of sequential radical cyclization of (bromomethyl)silyl ethers of terpenoid alcohols was conducted (Lakomy & Scheffold, 1993).

Synthesis of Multifunctional Monomers

- Research into the synthesis of tert-butyl α-(hydroxymethyl) acrylate and its derivatives highlighted the potential for creating polymers with easily cleaved ester groups (Mathias et al., 1991).

These studies demonstrate the versatility of compounds related to "3-(Bromomethyl)cyclobutoxydimethylsilane" in various fields of chemical research, from synthetic chemistry to material science.

properties

IUPAC Name |

[3-(bromomethyl)cyclobutyl]oxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKQKLVVDFSUIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(Bromomethyl)cyclobutoxy](tert-butyl)dimethylsilane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

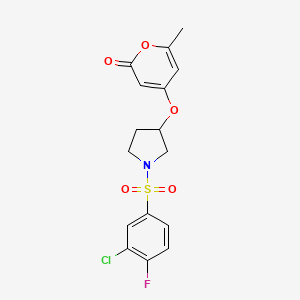

![N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide](/img/structure/B2417804.png)

![(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2417805.png)

![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)

![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)

![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2417819.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2417824.png)

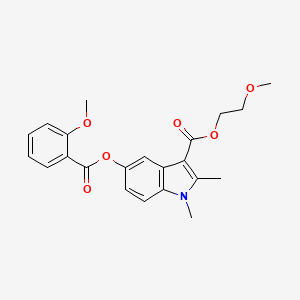

![[2-(2-Ethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2417825.png)